MAC glucuronide alpha-hydroxy lactone-linked SN-38
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Overview
Description
MAC glucuronide is a compound that belongs to the class of glucuronides, which are derivatives of glucuronic acid. Glucuronides are formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to various substrates, including drugs, toxins, and endogenous compounds. This process enhances the solubility of these substrates, facilitating their excretion from the body. MAC glucuronide is particularly significant in the field of medicinal chemistry due to its role in drug metabolism and detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide typically involves the glucuronidation of a precursor compound. This can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives, such as bromosugar intermediates, which are reacted with the target compound under specific conditions to form the glucuronide. Enzymatic synthesis, on the other hand, utilizes glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid from a donor molecule, such as uridine diphosphate glucuronic acid, to the target compound .
Industrial Production Methods
In an industrial setting, the production of MAC glucuronide may involve large-scale enzymatic processes using recombinant glucuronosyltransferase enzymes. These processes are optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient glucuronidation. The resulting product is then purified through various chromatographic techniques to obtain the desired MAC glucuronide .
Chemical Reactions Analysis
Types of Reactions
MAC glucuronide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Hydroxide ions in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
MAC glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the properties of glucuronides.
Biology: Investigated for its role in the metabolism and detoxification of various endogenous and exogenous compounds.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs that are activated through glucuronidation.
Mechanism of Action
The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .
Comparison with Similar Compounds
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Acyl glucuronides: Metabolites of carboxylic acid-containing drugs.
Uniqueness
MAC glucuronide is unique in its specific structure and the particular substrates it interacts with. Unlike some other glucuronides, MAC glucuronide may have distinct pharmacokinetic properties and specific applications in drug development and detoxification processes .
Properties
Molecular Formula |
C50H54N6O20S |
---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1 |
InChI Key |
NHFWTJBKZBYDGH-GVAVQZEZSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
Origin of Product |
United States |
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